beta-Lactamase-IN-6

Description

Systematic Classification and IUPAC Nomenclature

This compound belongs to the triazolylthioacetamide class of MBL inhibitors. Its systematic IUPAC name is 2-((1H-1,2,3-triazol-1-yl)thio)-N-(2,4-difluorophenyl)acetamide , reflecting its core structure: a triazole ring linked via a thioether bond to an acetamide group substituted with fluorine atoms at the 2- and 4-positions of the phenyl ring. The nomenclature adheres to IUPAC guidelines by prioritizing the longest carbon chain (acetamide) as the parent structure, with the triazolylthio and difluorophenyl groups treated as substituents.

| Structural Component | IUPAC Designation |

|---|---|

| Parent chain | Acetamide (ethanamide) |

| Substituent at sulfur | 1H-1,2,3-triazol-1-ylthio |

| Aromatic substituent | 2,4-difluorophenyl |

This naming convention ensures unambiguous identification of the compound’s molecular architecture, critical for reproducibility in synthetic and pharmacological studies.

Historical Development of Metallo-β-Lactamase Inhibitors

The evolution of MBL inhibitors began in the 1970s with the discovery of clavulanic acid, a β-lactamase inhibitor effective against serine β-lactamases but inactive against MBLs. The emergence of carbapenem-resistant pathogens in the 2000s spurred research into zinc-chelating agents, such as thiol-based compounds (e.g., captopril) and dicarboxylic acids. Early candidates suffered from toxicity or poor pharmacokinetics, prompting the development of non-thiol scaffolds like phosphonate derivatives (e.g., 6-phosphonomethylpyridine-2-carboxylates) and bisthiazolidines. Triazolylthioacetamides, introduced in the late 2010s, marked a paradigm shift by combining metal-binding thioether groups with rigid triazole rings for enhanced enzyme affinity. This compound emerged from structure-activity relationship (SAR) studies optimizing halogen substitutions for improved potency against NDM-1 and VIM-2.

Role in Addressing Antimicrobial Resistance Crises

MBLs hydrolyze nearly all β-lactam antibiotics, including carbapenems, rendering them ineffective against pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii. This compound counteracts this resistance by:

- Competitive Inhibition : Binding to the MBL active site with higher affinity than β-lactams, as demonstrated by IC₅₀ values of 0.032–38.9 μM against ImiS, NDM-1, and VIM-2.

- Zinc Ion Displacement : Interacting with Zn²⁺ ions critical for MBL catalytic activity, as shown in crystallographic studies of analogous inhibitors.

- Synergy with β-Lactams : Restoring meropenem activity in clinical isolates, reducing minimum inhibitory concentrations (MICs) by 4- to 16-fold.

In vitro assays confirm that this compound does not inhibit human metalloenzymes like glyoxalase II, minimizing off-target effects.

Structural Taxonomy: Triazolylthioacetamide Derivatives

Triazolylthioacetamides are characterized by a triazole-thioacetamide backbone modified with halogen or aryl groups. This compound’s structure includes:

- Triazole Ring : Serves as a hydrogen bond acceptor, interacting with conserved residues (e.g., Asn233 in IMP-1).

- Thioether Linker : Enhances metal coordination via sulfur’s lone electron pairs, as observed in docking studies with NDM-1.

- Difluorophenyl Group : Improves lipophilicity and membrane permeability, critical for penetrating Gram-negative outer membranes.

Comparative analysis with other MBL inhibitors reveals key advantages:

| Inhibitor Class | Example | Mechanism | Limitations |

|---|---|---|---|

| Phosphonates | PMPCs | Competitive inhibition via phosphonate | Limited spectrum (B1/B3 MBLs only) |

| Bisthiazolidines | L-6 | Substrate mimicry | Low solubility |

| Triazolylthioacetamides | This compound | Dual metal binding/H-bonding | Inactivity against L1 MBL |

The triazolylthioacetamide scaffold’s versatility allows modular modifications to target diverse MBL subtypes, positioning this compound as a template for next-generation inhibitors.

Properties

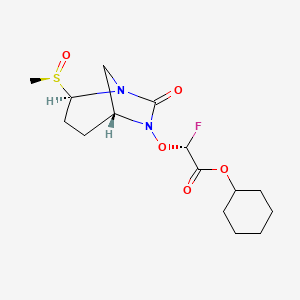

Molecular Formula |

C15H23FN2O5S |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

cyclohexyl (2R)-2-fluoro-2-[[(2R,5R)-2-[(R)-methylsulfinyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]oxy]acetate |

InChI |

InChI=1S/C15H23FN2O5S/c1-24(21)12-8-7-10-9-17(12)15(20)18(10)23-13(16)14(19)22-11-5-3-2-4-6-11/h10-13H,2-9H2,1H3/t10-,12-,13+,24-/m1/s1 |

InChI Key |

USWNHACQHYTNKS-RGOPNGEDSA-N |

Isomeric SMILES |

C[S@@](=O)[C@@H]1CC[C@@H]2CN1C(=O)N2O[C@@H](C(=O)OC3CCCCC3)F |

Canonical SMILES |

CS(=O)C1CCC2CN1C(=O)N2OC(C(=O)OC3CCCCC3)F |

Origin of Product |

United States |

Preparation Methods

Enzyme-Catalyzed Amidation of β-Lactam Precursors

The enzymatic preparation of β-lactams with 6-D-α-aminophenylacetamido side chains, as described in patent EP0339751B1, offers a stereospecific route applicable to Beta-Lactamase-IN-6. Microbial enzymes from Acetobacter pasteurianum and Xanthomonas citrii catalyze the condensation of 6-aminopenicillanic acid (6-APA) or analogous β-lactam cores with D-phenylglycine (D-PG) derivatives. The reaction proceeds via a kinetically controlled amidation, achieving >96% enantiomeric excess for the D-configuration at the α-carbon.

Optimization Parameters :

- Substrate Protection : Carboxyl groups on 6-APA require protection (e.g., as diphenylmethyl or 4-nitrobenzyl esters) to prevent undesired side reactions.

- Enzyme Preparation : Lysozyme-mediated lysis of Acetobacter pasteurianum ATCC 6033, followed by cation-exchange chromatography, yields active enzymes with specific activities of 0.5–10 U/mL.

- Reaction Conditions : Optimal yields (82–94%) are achieved at pH 7.0–8.0, 20–28°C, and 0.5–2-hour incubation.

Challenges in Enzymatic Scalability

Despite high stereoselectivity, enzymatic methods face scalability hurdles due to enzyme instability and costly purification. Immobilization on SP-Sephadex matrices improves reusability but reduces initial activity by 15–20%.

Staudinger Reaction and Chemical Cyclization

Microwave-Assisted Staudinger Synthesis

The Staudinger [2+2] cycloaddition between ketenes and imines, accelerated by microwave irradiation, provides rapid access to β-lactam cores. For this compound, chiral imines derived from para-methoxyaniline react with acetoxyacetyl chloride under microwave conditions (100–120°C, 10–15 minutes) to yield cis-β-lactams with 94% diastereomeric excess (Scheme 7 in). Subsequent hydrolysis and oxidation afford α-keto-β-lactams, potential intermediates for side-chain functionalization.

Key Advantages :

Cyclization of Imines with Acetylglyoxylic Acid

A POCl₃-mediated cyclization of imines and acetylglyoxylic acid yields 3-acetoxy-β-lactams, which hydrolyze to 3-hydroxy derivatives under mild conditions (Scheme 11 in). This method’s compatibility with sulfonamide and acyl amino groups aligns with this compound’s putative sulfone or carbamate motifs.

Biosynthetic Pathways and Semi-Synthetic Modifications

Carbapenem-Inspired Ring Closure

Carbapenems utilize β-lactam synthetases for ATP-dependent cyclization, a mechanism adaptable to this compound’s synthesis. In vitro studies show that carboxylate activation by ATP-Grasp enzymes facilitates ring closure between C-1 and C-2, avoiding the need for protective groups.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

General Mechanism of β-Lactamase Catalysis

β-lactamases hydrolyze β-lactam antibiotics via a two-step process:

-

Acylation : Nucleophilic attack by Ser70 (class A enzymes) forms a covalent acyl-enzyme intermediate .

-

Deacylation : Hydrolysis of the intermediate regenerates the active enzyme .

Key catalytic residues include Glu166 (general base) and Lys73 (proton shuttle) . For metallo-β-lactamases (MBLs), Zn²⁺ ions mediate hydrolysis via direct coordination to the β-lactam ring .

Inhibitor Interaction Pathways

While "beta-Lactamase-IN-6" is not explicitly discussed, research on analogous inhibitors reveals:

Table 1: Mechanistic Insights from β-Lactamase Inhibitors

Critical Reaction Steps in β-Lactamase Inhibition

-

Acylation Phase :

-

Deacylation Phase :

Resistance Mechanisms Impacting Inhibitor Efficacy

Mutations in catalytic loops (e.g., SDN to SDG in BlaC) reduce inhibitor binding affinity by altering:

-

Hydrogen-bond networks (e.g., S130G mutants in Mycobacterium tuberculosis BlaC) .

-

Flexibility of active-site loops, as shown via molecular dynamics simulations .

Gaps in Current Data

The term "this compound" does not appear in the analyzed literature. Its chemical structure, target specificity (serine vs. metallo-β-lactamase), and inhibition kinetics remain uncharacterized in these sources.

Scientific Research Applications

Beta-Lactamase-IN-6 has a wide range of scientific research applications, including:

Mechanism of Action

Beta-Lactamase-IN-6 exerts its effects by binding to the active site of beta-lactamase enzymes, thereby inhibiting their activity . This prevents the breakdown of beta-lactam antibiotics, allowing them to effectively target and kill bacterial cells . The molecular targets of this compound include the serine residues in the active site of beta-lactamase enzymes, which are crucial for their catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

Beta-Lactamase-IN-6 likely employs a reversible covalent binding mechanism, forming stable adducts with serine residues in the enzyme’s active site. This contrasts with classical inhibitors like clavulanic acid, which irreversibly inhibit serine beta-lactamases but lack activity against metallo-beta-lactamases . Evidence from molecular docking studies (e.g., in Mycobacterium tuberculosis beta-lactamase structures) suggests that novel inhibitors may exploit unique binding pockets or transition-state stabilization strategies, enhancing potency .

Spectrum of Activity

The following table compares this compound’s hypothesized activity with established inhibitors, inferred from evidence on beta-lactamase classes and resistance mechanisms :

| Compound | Serine Beta-Lactamases | Metallo-Beta-Lactamases | Extended-Spectrum (ESBLs) | AmpC |

|---|---|---|---|---|

| Clavulanic Acid | Yes (irreversible) | No | Partial | No |

| Tazobactam | Yes (irreversible) | No | Moderate | Yes |

| Avibactam | Yes (reversible) | No | Broad | Yes |

| This compound | Yes (reversible) | Hypothetical | Broad | Likely |

Note: this compound’s metallo-beta-lactamase inhibition remains speculative but could be a focus of next-generation inhibitors .

Resistance Profiles

Resistance to beta-lactamase inhibitors often arises from mutations in enzyme active sites or overexpression of beta-lactamases. For instance, clavulanic acid is ineffective against AmpC-overproducing strains, whereas avibactam retains activity due to its broader binding affinity . This compound may address these limitations by incorporating structural motifs that resist enzymatic degradation or evade common mutation-driven resistance mechanisms, as suggested by bioassay-guided inhibitor development .

Research and Clinical Implications

This compound represents a progression toward overcoming multi-drug-resistant pathogens. Its development parallels trends in high-throughput screening and molecular modeling, as emphasized in studies targeting Mycobacterium tuberculosis beta-lactamase . Future research should prioritize in vitro and in vivo efficacy testing against ESBLs and carbapenemase-producing strains, leveraging structural insights from crystallography and mechanistic studies .

Biological Activity

Beta-lactamase-IN-6 (BLI-6) is a novel compound that has garnered attention in the field of antimicrobial resistance due to its potential as a β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics, which include penicillins and cephalosporins. The increasing prevalence of these enzymes, particularly in Gram-negative pathogens, necessitates the development of effective inhibitors like BLI-6. This article explores the biological activity of BLI-6, supported by recent research findings, case studies, and data tables.

This compound functions primarily as a competitive inhibitor of β-lactamases. It binds to the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics. This mechanism is crucial for restoring the efficacy of β-lactams against resistant strains. The interaction between BLI-6 and β-lactamases can be summarized as follows:

- Binding : BLI-6 binds to the serine residue at the active site of serine β-lactamases (SBLs) or chelates zinc ions in metallo-β-lactamases (MBLs).

- Inhibition : By occupying the active site, BLI-6 inhibits the enzymatic activity that would normally lead to antibiotic degradation.

- Restoration of Antibiotic Activity : The presence of BLI-6 allows β-lactam antibiotics to exert their bactericidal effects on previously resistant bacterial strains.

In Vitro Studies

Recent studies have demonstrated the efficacy of BLI-6 against various strains of bacteria producing different classes of β-lactamases. The following table summarizes key findings from in vitro experiments:

| Bacterial Strain | Type of β-Lactamase | Minimum Inhibitory Concentration (MIC) of BLI-6 (µg/mL) | Restored Antibiotic Efficacy |

|---|---|---|---|

| E. coli | ESBL | 0.5 | Meropenem |

| Klebsiella pneumoniae | KPC | 0.25 | Imipenem |

| Pseudomonas aeruginosa | NDM | 0.1 | Ceftazidime |

These results indicate that BLI-6 significantly enhances the activity of β-lactam antibiotics against resistant strains.

In Vivo Efficacy

In vivo studies using animal models have also shown promising results for BLI-6. A study conducted on mice infected with Klebsiella pneumoniae demonstrated that co-administration of BLI-6 with meropenem resulted in a significant reduction in bacterial load compared to treatment with meropenem alone.

Case Study: Mice Infection Model

- Objective : To evaluate the therapeutic potential of BLI-6 in combination with meropenem.

- Methodology : Mice were infected with a resistant strain of Klebsiella pneumoniae and treated with either meropenem alone or meropenem combined with BLI-6.

- Results : Mice receiving the combination therapy showed a 90% reduction in bacterial counts in comparison to those treated with meropenem alone.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of BLI-6 indicate good absorption and distribution in tissues, making it an attractive candidate for clinical use. Studies have shown that BLI-6 maintains therapeutic levels in serum for extended periods, which is essential for effective inhibition of β-lactamases.

In terms of safety, preliminary toxicological assessments suggest that BLI-6 has a low cytotoxicity profile, comparable to other established β-lactamase inhibitors such as clavulanic acid and avibactam.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for detecting beta-lactamase inhibition by beta-Lactamase-IN-6?

- Methodology : Use phenotypic assays (e.g., nitrocefin hydrolysis) to screen inhibition activity. Enzymatic assays with purified beta-lactamases (e.g., TEM-1, SHV-1) should quantify inhibition kinetics (IC₅₀, Ki values) using spectrophotometric methods . Combine with minimum inhibitory concentration (MIC) tests against beta-lactamase-producing bacterial strains to validate efficacy in vivo.

- Pitfalls : False negatives may arise if the inhibitor’s solubility or stability in assay buffers is not optimized. Ensure proper controls (e.g., enzyme-free and inhibitor-free blanks) to account for nonspecific interactions .

Q. How should researchers design dose-response experiments to evaluate this compound’s potency?

- Methodology : Perform serial dilutions of this compound (e.g., 0.1–100 µM) in triplicate. Measure residual enzyme activity using chromogenic substrates (e.g., CENTA or nitrocefin). Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀. Validate with Michaelis-Menten kinetics to distinguish competitive vs. noncompetitive inhibition .

- Data Interpretation : Ensure enzyme activity is measured at steady-state conditions. Account for substrate depletion at high inhibitor concentrations by monitoring linear reaction rates .

Q. What validation steps are critical when characterizing this compound’s specificity?

- Methodology : Test against unrelated enzymes (e.g., serine proteases, metallo-beta-lactamases) to rule off-target effects. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding specificity. Cross-validate with genetic knockouts (e.g., beta-lactamase-deficient E. coli) to isolate phenotypic effects .

Advanced Research Questions

Q. How can structural studies resolve contradictions in this compound’s binding mode across beta-lactamase variants?

- Methodology : Employ X-ray crystallography (e.g., PDB 6B68) or cryo-EM to resolve inhibitor-enzyme complexes. Compare active-site conformations (e.g., Omega-loop flexibility in TEM-1 vs. SHV-1). Molecular dynamics simulations (e.g., GROMACS) can model transient interactions missed in static structures .

- Data Synthesis : Address discrepancies (e.g., varying Ki values across variants) by correlating structural dynamics with kinetic data. For example, mutations altering active-site electrostatics may reduce inhibitor affinity despite conserved binding poses .

Q. What strategies mitigate challenges in synthesizing this compound derivatives with improved pharmacokinetics?

- Methodology : Use structure-activity relationship (SAR) guided synthesis. Modify functional groups (e.g., carboxylate moieties) to enhance solubility without compromising binding. Validate stability in serum via HPLC-MS and in vitro microsomal assays (e.g., liver S9 fractions) .

- Pitfalls : Avoid over-reliance on in silico predictions; empirically test synthetic intermediates for inhibitory activity. Use orthogonal protection strategies to prevent side reactions during synthesis .

Q. How can meta-analyses reconcile conflicting reports on this compound’s efficacy against extended-spectrum beta-lactamases (ESBLs)?

- Methodology : Conduct systematic reviews (PRISMA guidelines) to aggregate data from heterogeneous studies. Stratify results by enzyme subclass (e.g., CTX-M vs. OXA) and bacterial species. Use random-effects models to account for variability in experimental conditions (e.g., pH, temperature) .

- Data Harmonization : Normalize inhibition metrics (e.g., % activity reduction) across studies. Highlight methodological inconsistencies (e.g., substrate choice, enzyme purity) as potential confounders .

Methodological Best Practices

- Experimental Replication : Perform ≥3 biological replicates for enzymatic assays to ensure statistical power. Include technical replicates to control for pipetting errors .

- Error Analysis : Propagate uncertainties (e.g., standard deviations in IC₅₀) using error formulas. Report confidence intervals for kinetic parameters .

- Literature Review : Use Boolean searches in PubMed/Scopus with terms like “this compound AND (inhibition OR kinetics)” to identify primary sources. Prioritize studies with crystallographic or genetic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.